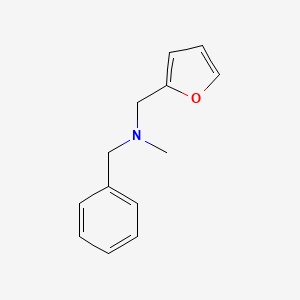

![molecular formula C14H11N3O4 B5874882 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)

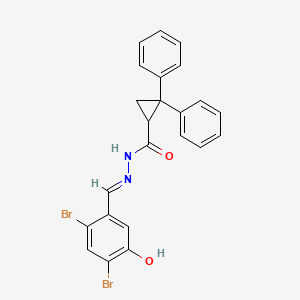

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, commonly known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and colleagues at Rhône-Poulenc Laboratories in France. Clozapine has been found to be effective in treating treatment-resistant schizophrenia and reducing the risk of suicidal behavior in patients with schizophrenia.

Mechanism of Action

The exact mechanism of action of clozapine is not fully understood. It is believed to work by blocking dopamine receptors in the brain, particularly the D4 receptor, as well as serotonin receptors. Clozapine also affects other neurotransmitter systems, including glutamate, GABA, and acetylcholine. The net effect of these actions is a reduction in the symptoms of schizophrenia, including hallucinations, delusions, and disordered thinking.

Biochemical and Physiological Effects:

Clozapine has several biochemical and physiological effects that contribute to its therapeutic effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is thought to improve cognitive function in patients with schizophrenia. Clozapine also increases the release of GABA, which may contribute to its anxiolytic effects. In addition, clozapine has been found to reduce the release of glutamate, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it a useful tool for studying the mechanisms of schizophrenia and other psychotic disorders. However, clozapine also has several limitations. It is a highly potent drug that can cause serious side effects, including agranulocytosis, which limits its use in animal studies. In addition, clozapine has a narrow therapeutic window, which makes it difficult to use in experiments that require precise dosing.

Future Directions

For clozapine research include the development of new antipsychotic medications, the use of clozapine in combination with other medications, and research into the long-term effects of clozapine on cognitive function and other aspects of health.

Synthesis Methods

Clozapine is synthesized by reacting 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12-dione with methylamine and nitrous acid. The reaction yields 1-(methylamino)-8-chlorodibenzo[b,f][1,4]oxazepine, which is then nitrosated to form 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. The synthesis of clozapine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It is considered a second-generation antipsychotic medication that has a lower risk of causing extrapyramidal side effects compared to first-generation antipsychotics. Clozapine has also been found to be effective in reducing the risk of suicidal behavior in patients with schizophrenia. In addition to its clinical applications, clozapine has been used as a tool in research to study the mechanisms of schizophrenia and other psychotic disorders.

Properties

IUPAC Name |

7-(methylamino)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-15-10-6-8(17(19)20)7-12-13(10)14(18)16-9-4-2-3-5-11(9)21-12/h2-7,15H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDYMVHJTKBHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)

![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)

![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)